![molecular formula C15H22N2O B1480518 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane CAS No. 1908469-64-6](/img/structure/B1480518.png)
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane
Overview
Description
“4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the CAS Number: 1367727-20-5 . It has a molecular weight of 246.35 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for “4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
As mentioned earlier, “4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is an oil that is stored at room temperature . The compound has a molecular weight of 246.35 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane is explored for its potential as a building block in drug design. Its spirocyclic structure, which includes a benzyl group and a diazaspiro moiety, could be key in the development of new pharmacophores. The compound’s rigid framework can help in the conformational analysis of drug candidates, potentially leading to compounds with improved selectivity and potency .
Material Science
Within material science, this compound’s unique structure offers possibilities in the creation of novel polymers or small molecule organic frameworks. Its ability to act as a ligand for metal-organic frameworks (MOFs) could be particularly valuable, potentially leading to materials with specific pore sizes and shapes for applications like gas storage or catalysis .
Environmental Science
In environmental science, researchers might investigate 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane for its role in environmental remediation processes. Its chemical properties could make it suitable for binding to pollutants or heavy metals, aiding in their extraction from soil or water sources .
Analytical Chemistry
Analytical chemists could utilize 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane as a standard or reagent in chromatography, mass spectrometry, or spectroscopy. Its distinct chemical signature allows for its use as a calibration standard or as a part of a derivatization process to enhance the detection of other compounds .
Biochemistry
In biochemistry, the compound’s diazaspiro core could interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition. It could also serve as a scaffold for peptide mimetics, potentially leading to the discovery of new biologically active compounds .
Pharmacology
Pharmacologically, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane may be investigated for its therapeutic properties. Its structure could be modified to create analogs that target specific receptors or enzymes within the body, contributing to the development of new treatments for various diseases .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system. The sigma-1 receptor is involved in the modulation of neurotransmitter release, while the μ-opioid receptor is primarily responsible for the analgesic effects of opioids.
Mode of Action
4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane interacts with its targets, the sigma-1 and μ-opioid receptors, by binding to these receptors. This binding can lead to changes in the receptor’s activity, which can result in alterations in the transmission of signals within the nervous system .
Biochemical Pathways
The binding of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane to the sigma-1 and μ-opioid receptors can affect various biochemical pathways. These pathways are involved in pain perception, mood regulation, and other neurological functions . The downstream effects of these pathways can lead to changes in physiological responses.
Pharmacokinetics
The pharmacokinetics of 4-Benzyl-9-oxa-1,4-diazaspiro[5These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways. These effects can include alterations in neurotransmitter release and changes in neuronal signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets
properties
IUPAC Name |
4-benzyl-9-oxa-1,4-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-8-16-15(13-17)6-10-18-11-7-15/h1-5,16H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHLSUTIUOCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.